

Physicochemical Identity and Molecular Weight

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Toremifene N-Oxide*

CAS No.: 163130-29-8

Cat. No.: B566294

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Toremifene N-Oxide is formed via the oxidation of the tertiary amine group (N,N-dimethylaminoethyl side chain) on the parent toremifene molecule. The addition of a single oxygen atom (+15.9949 Da) to the parent structure shifts the average molecular weight from 405.96 g/mol to 421.96 g/mol [1].

Understanding the exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) applications, as it dictates the precise extraction window for the protonated precursor ion.

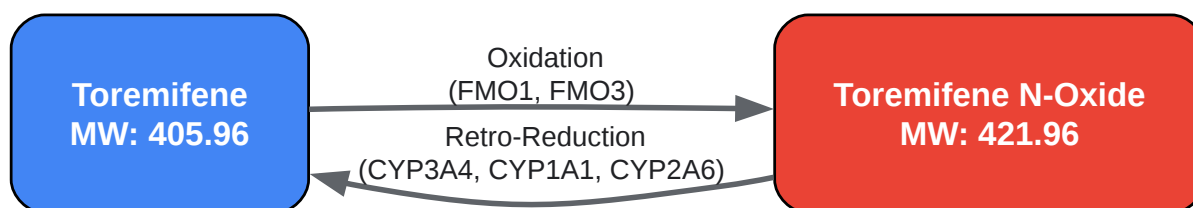
Table 1: Quantitative Structural Properties of **Toremifene N-Oxide**

Property	Value
Chemical Formula	C ₂₆ H ₂₈ CINO ₂
Average Molecular Weight	421.96 g/mol
Monoisotopic Exact Mass	421.1809 Da
Precursor Ion [M+H] ⁺	m/z 422.188
CAS Registry Number	163130-29-8

Metabolic Dynamics: Oxidation and Retro-Reduction

In vivo, the biotransformation of toremifene into its N-oxide is not a simple, unidirectional clearance pathway. The causality behind its fluctuating plasma concentrations lies in a dynamic enzymatic equilibrium that allows the N-oxide to act as a metabolic reservoir.

- Oxidation (Forward Pathway): Unlike many phase I hydroxylations, the N-oxidation of toremifene is primarily catalyzed by Flavin-containing monooxygenases (specifically FMO1 and FMO3), rather than Cytochrome P450 (CYP) enzymes[2].
- Retro-Reduction (Reverse Pathway): When circulating levels of the parent drug drop, hepatic CYP enzymes (specifically CYP3A4, CYP1A1, and CYP2A6) and hemoglobin can retro-reduce the N-oxide back into active toremifene[2].



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Figure 1: Dynamic metabolic cycle of Toremifene and **Toremifene N-Oxide**.

Analytical Characterization: The Isobaric Challenge

The molecular weight of **Toremifene N-Oxide** presents a distinct analytical hurdle.

Hydroxylated metabolites of toremifene (such as 4-hydroxy-toremifene and alpha-hydroxy-toremifene) also incorporate a single oxygen atom. Consequently, these species share an identical nominal mass of 421 Da and generate an identical precursor ion at m/z 422[3].

Because these species are isobaric, direct infusion mass spectrometry cannot distinguish them. The experimental choice to utilize Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is driven by the absolute necessity for baseline chromatographic separation prior to ionization.

Self-Validating LC-MS/MS Protocol

To ensure analytical trustworthiness, this protocol incorporates a self-validating mechanism using a stable isotope-labeled internal standard (**Toremifene N-Oxide-d6**, MW: 428.00)[4].

This corrects for matrix effects, extraction losses, and variations in ionization efficiency.

Step 1: Sample Preparation (Solid-Phase Extraction)

- Action: Spike 1 mL of biological matrix (urine/plasma) with 10 ng of **Toremifene N-Oxide-d6**. Load onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.
- Causality: The tertiary amine group retains partial basic character at low pH. MCX selectively retains basic compounds while washing away neutral lipids and acidic interferences, ensuring a clean extract that minimizes ion suppression.

Step 2: Chromatographic Separation (UHPLC)

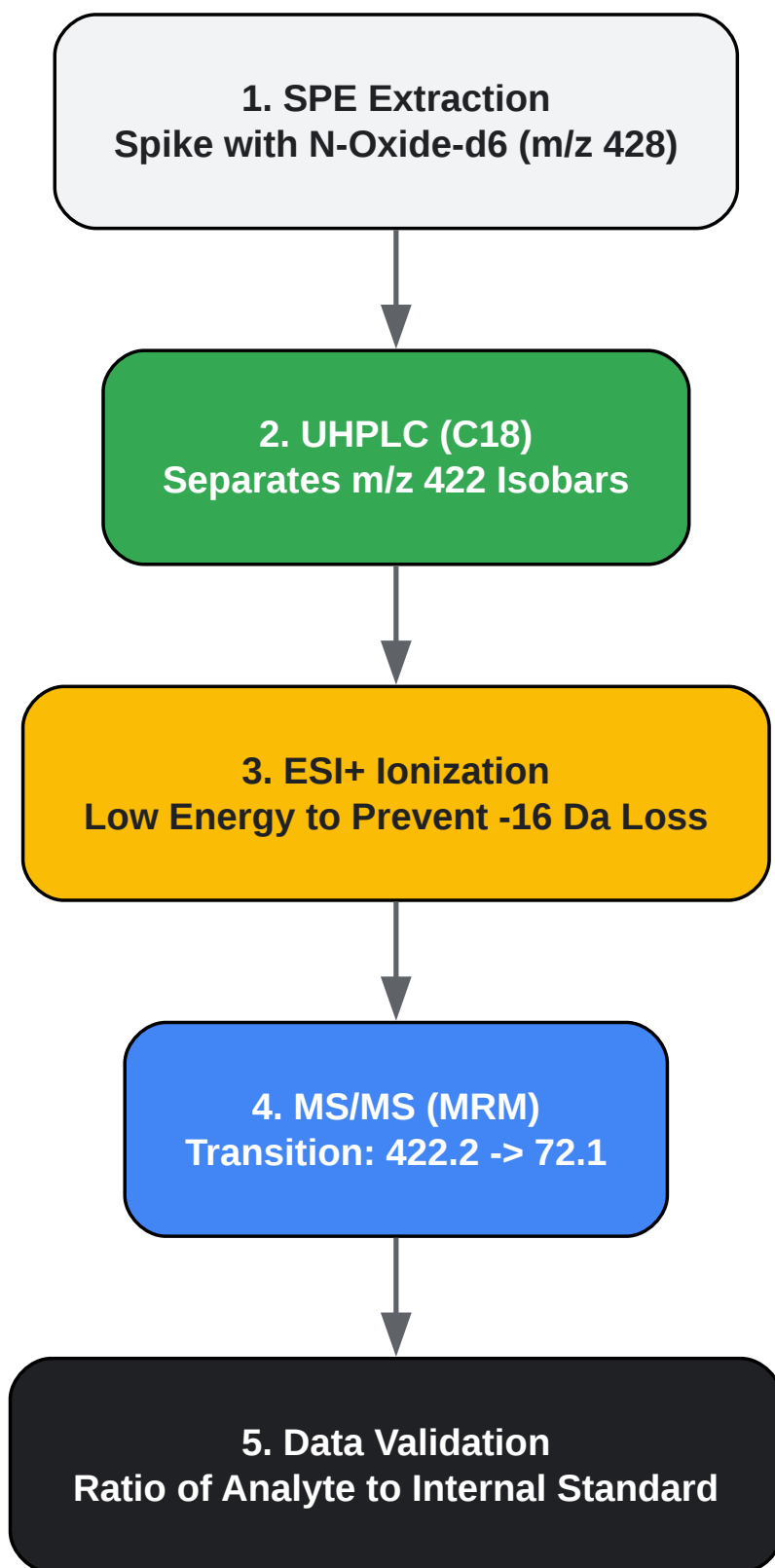
- Action: Inject 5 μ L onto a C18 column (1.7 μ m, 2.1 x 100 mm). Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Causality: The C18 stationary phase resolves the highly polar, hydrophilic N-oxide from the more lipophilic hydroxylated isobars (e.g., 4-hydroxy-toremifene), preventing false-positive identification at the m/z 422 channel.

Step 3: Soft Ionization (ESI+)

- Action: Utilize Electrospray Ionization in positive mode (ESI+) with a strictly optimized, low declustering potential.
- Causality: N-oxides are thermally labile and highly prone to in-source fragmentation (loss of oxygen, -16 Da) back to the parent mass (m/z 406). Soft ionization preserves the intact [M+H]⁺ ion at m/z 422.2.

Step 4: MS/MS Detection (MRM)

- Action: Monitor the specific transition m/z 422.2 → 72.1.
- Causality: While isobars share the precursor mass, their collision-induced dissociation (CID) patterns differ. **Toremifene N-oxide** characteristically yields a strong m/z 72 fragment (corresponding to the N,N-dimethylamino moiety), validating its structural identity against other metabolites[3].



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Figure 2: Self-validating LC-MS/MS workflow for **Toremifene N-Oxide**.

Significance in Drug Development & Doping Control

Beyond its role in in vivo metabolism, **Toremifene N-Oxide** is a primary chemical degradant. Under ICH Q1A(R2) guidelines, forced degradation studies utilizing peroxide oxidation rapidly convert toremifene to its N-oxide[5]. Monitoring this 421.96 g/mol impurity is a strict regulatory requirement for pharmaceutical stability testing and shelf-life determination.

Furthermore, as a SERM, toremifene is prohibited by the World Anti-Doping Agency (WADA). Because FMO-mediated N-oxidation is a major clearance pathway, detecting **Toremifene N-Oxide** in urine serves as a definitive, long-term biomarker for illicit administration in athletes[6].

References

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- [4] Toremifene-impurities. Pharmaffiliates. [4](#)
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- [6] Mass spectrometric characterization of urinary toremifene metabolites for doping control analyses. PubMed. [6](#)
- [5] MS2/TOF and LC-MS/TOF Studies on Toremifene to Characterize Its Forced Degradation Products. PubMed. [5](#)
- [2] Oxidation of tamoxifen by human flavin-containing monooxygenase (FMO) 1 and FMO3 to tamoxifen-N-oxide and its novel reduction back to tamoxifen by human cytochromes P450 and hemoglobin. ResearchGate. [2](#)

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